Nervonic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

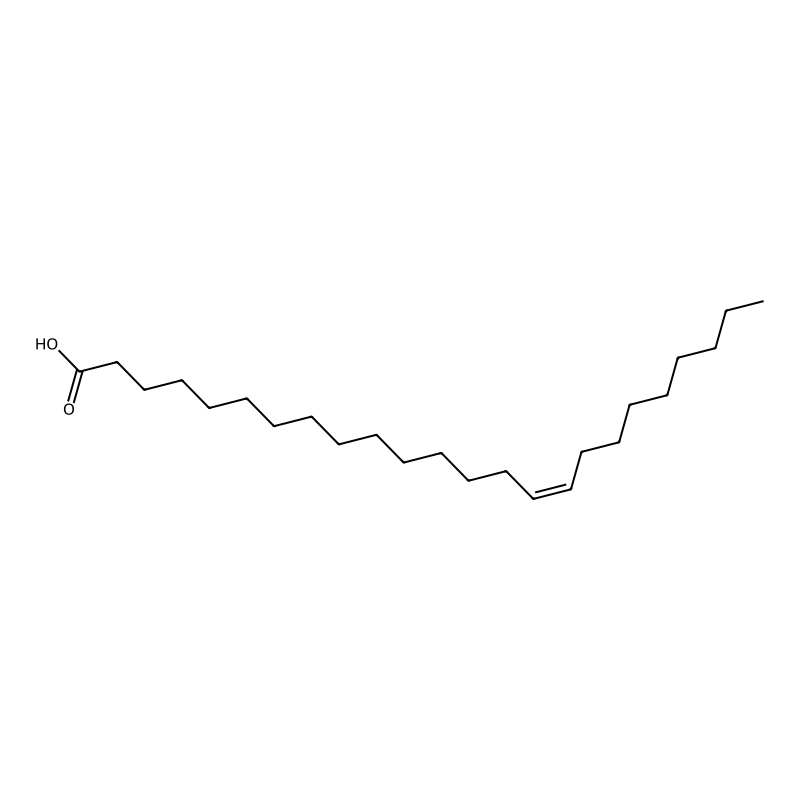

Nervonic acid (cis-15-tetracosenoic acid, C24:1 n-9) is a highly specialized, monounsaturated very long-chain fatty acid (VLCFA) that serves as a critical structural component of nerve cell myelin. Commercially, it is procured as a premium lipid excipient, a precursor for nervonyl ceramides, and an active ingredient for neurological formulations. With a defined 24-carbon backbone and a single cis double bond, it exhibits a distinct melting point of 42-43 °C. This specific physicochemical profile makes it highly processable for lipid nanoparticle (LNP) and liposome manufacturing compared to its saturated analogs, while its unique biological role—accounting for approximately 40% of the total fatty acids in healthy brain sphingolipids—drives its demand in central nervous system (CNS) targeted therapies and advanced nutraceuticals [1].

Substituting nervonic acid with more common or cheaper fatty acids compromises both formulation safety and functional efficacy. Utilizing its immediate biosynthetic precursor, erucic acid (C22:1 n-9), introduces severe regulatory and safety hurdles due to well-documented cardiotoxicity and myocardial lipidosis risks [1]. Attempting to use shorter-chain monounsaturated fats like oleic acid (C18:1 n-9) fails because they lack the necessary chain length to induce the specific phase behavior and membrane rigidity required for sphingomyelin domain formation. Furthermore, substituting with its exact chain-length saturated analog, lignoceric acid (C24:0), drastically alters thermal processability; lignoceric acid melts at 84-86 °C [2], which requires high-temperature extrusion that can degrade thermolabile therapeutic payloads such as mRNA or sensitive proteins during LNP formulation.

Optimal Thermal Profile for Mild-Condition Lipid Nanoparticle (LNP) Extrusion

The presence of the cis-15 double bond in nervonic acid depresses its melting point to 42-43 °C, compared to 84-86 °C for its saturated counterpart, lignoceric acid (C24:0). This lower phase transition temperature is critical for pharmaceutical manufacturing, allowing liposomes and LNPs to be extruded and homogenized at mild physiological temperatures (e.g., 50-55 °C) rather than the extreme heat required for C24:0 lipids.

| Evidence Dimension | Phase transition / Melting point |

| Target Compound Data | 42-43 °C |

| Comparator Or Baseline | Lignoceric acid (C24:0) at 84-86 °C |

| Quantified Difference | ~42 °C reduction in required processing temperature |

| Conditions | Standard state thermal analysis for lipid excipient selection |

Enables the formulation of stable lipid nanoparticles without exposing thermolabile therapeutic payloads (like mRNA) to degrading temperatures.

Elimination of Cardiotoxicity Risks Associated with Shorter-Chain Precursors

While erucic acid (C22:1) is a cheaper biosynthetic precursor, its use in direct formulations is restricted due to cardiotoxicity (myocardial lipidosis) observed in animal models. Nervonic acid (C24:1) bypasses this toxic intermediate entirely. Procurement of high-purity nervonic acid ensures compliance with strict dietary and pharmaceutical regulations that cap erucic acid content [1].

| Evidence Dimension | Cardiotoxic risk profile |

| Target Compound Data | Safe for direct CNS and dietary applications |

| Comparator Or Baseline | Erucic acid (C22:1), associated with myocardial lipidosis |

| Quantified Difference | Complete bypass of C22:1-induced cardiotoxicity |

| Conditions | In vivo lipid accumulation models and regulatory safety limits |

Ensures regulatory compliance and patient safety in high-value nutraceutical and pharmaceutical formulations.

Superior and Exclusive Incorporation into Sphingomyelin

Isotope tracking studies demonstrate that nervonic acid is selectively incorporated into ceramides and sphingomyelin (comprising 85-90% of the radiolabeled fraction in specific lung/brain assays). In contrast, oleic acid (C18:1) shows no such selective accumulation in sphingomyelin [1]. This proves that shorter-chain monounsaturated fatty acids cannot mimic the specific structural role of nervonic acid in lipid rafts and myelin.

| Evidence Dimension | Sphingomyelin and ceramide incorporation |

| Target Compound Data | Direct accumulation in ceramides (85-90% of radiolabeled fraction) |

| Comparator Or Baseline | Oleic acid (C18:1), which shows no selective accumulation |

| Quantified Difference | Exclusive target-specific incorporation not observed with C18:1 |

| Conditions | In vivo radiolabeled lipid tracking and ceramide analysis |

Validates the procurement of nervonic acid over cheaper, shorter-chain alternatives for therapies aimed at myelin sheath repair and targeted cell membrane modulation.

Helper Lipid in CNS-Targeted Lipid Nanoparticles (LNPs)

Due to its favorable melting point (42-43 °C) which allows for mild-temperature extrusion, and its natural affinity for brain tissue, nervonic acid is increasingly procured as a helper lipid in LNP formulations designed to deliver mRNA or APIs across the blood-brain barrier or directly to oligodendrocytes [1].

Active Pharmaceutical Ingredient (API) for Demyelinating Diseases

Because it exclusively incorporates into sphingomyelin—unlike oleic acid—nervonic acid is utilized as an API or critical dietary intervention in demyelinating conditions such as Adrenoleukodystrophy (ALD) and Multiple Sclerosis (MS), where endogenous elongation of VLCFAs is impaired [2].

Premium Nutraceuticals for Cognitive Health

Nervonic acid is selected over erucic acid for cognitive health supplements to completely bypass the cardiotoxic risks associated with C22:1 precursors, providing a safe, direct source of myelin-building blocks for infant formulas and anti-aging nutraceuticals [2].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 42 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 41 of 42 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Dates

Explore Compound Types